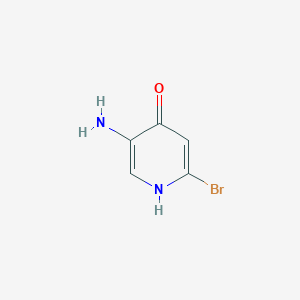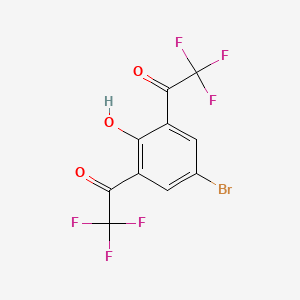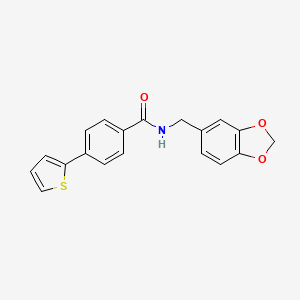
5-Amino-2-bromopyridin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-2-bromopyridin-4-ol: is an organic compound with the molecular formula C5H5BrN2O. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is notable for its applications in organic synthesis and medicinal chemistry due to its unique structural features, which include an amino group, a bromine atom, and a hydroxyl group attached to the pyridine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-bromopyridin-4-ol typically involves the bromination of 5-Amino-4-hydroxypyridine. One common method is as follows:
Starting Material: 5-Amino-4-hydroxypyridine.
Bromination: The starting material is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in a suitable solvent like acetic acid or dichloromethane.
Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Isolation: The product is then isolated by filtration or extraction and purified by recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Amino-2-bromopyridin-4-ol can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The amino and hydroxyl groups can participate in oxidation and reduction reactions, respectively. For example, the amino group can be oxidized to a nitro group, and the hydroxyl group can be reduced to a hydrogen atom.
Coupling Reactions: The compound can undergo coupling reactions such as Suzuki or Heck coupling, where the bromine atom is replaced by an aryl or vinyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, or amines in solvents like ethanol or dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or ethanol.
Coupling Reactions: Palladium catalysts with bases like potassium carbonate in solvents like toluene or dimethylformamide.
Major Products:
Substitution Products: Depending on the nucleophile, products can include 5-Amino-2-alkoxypyridin-4-ol, 5-Amino-2-thiopyridin-4-ol, etc.
Oxidation Products: 5-Nitro-2-bromopyridin-4-ol.
Reduction Products: this compound with reduced hydroxyl group.
Coupling Products: Various aryl or vinyl derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the catalysts.
Biology:
Bioconjugation: Utilized in the modification of biomolecules for labeling and detection purposes.
Enzyme Inhibition: Studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Medicine:
Drug Development: Explored as a building block in the synthesis of drugs targeting various diseases, including cancer and infectious diseases.
Diagnostic Agents: Used in the development of diagnostic agents for imaging and detection of biological targets.
Industry:
Material Science: Employed in the synthesis of materials with specific properties, such as conductive polymers and advanced coatings.
Agriculture: Used in the development of agrochemicals for pest control and crop protection.
Wirkmechanismus
The mechanism of action of 5-Amino-2-bromopyridin-4-ol depends on its application. In medicinal chemistry, it may act by:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity, which can disrupt metabolic pathways in pathogens or cancer cells.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways, affecting cell proliferation, apoptosis, or immune responses.
Molecular Targets and Pathways:
Enzymes: Targets enzymes involved in DNA replication, protein synthesis, or metabolic pathways.
Receptors: Modulates receptors such as G-protein coupled receptors or tyrosine kinases, influencing cellular signaling.
Vergleich Mit ähnlichen Verbindungen
2-Amino-5-bromopyridine: Similar structure but lacks the hydroxyl group, affecting its reactivity and applications.
4-Amino-2-bromopyridine: Similar structure but with the amino group in a different position, leading to different chemical properties and uses.
5-Bromo-2-hydroxypyridine:
Uniqueness:
Functional Groups: The presence of both amino and hydroxyl groups along with the bromine atom makes 5-Amino-2-bromopyridin-4-ol highly versatile in chemical reactions.
Reactivity: The combination of these functional groups allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis.
Applications: Its unique structure enables its use in diverse fields such as medicinal chemistry, material science, and agriculture, highlighting its versatility and importance.
Eigenschaften
Molekularformel |
C5H5BrN2O |
|---|---|
Molekulargewicht |
189.01 g/mol |
IUPAC-Name |
5-amino-2-bromo-1H-pyridin-4-one |
InChI |
InChI=1S/C5H5BrN2O/c6-5-1-4(9)3(7)2-8-5/h1-2H,7H2,(H,8,9) |
InChI-Schlüssel |
JFRYVULFQIQQME-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(NC=C(C1=O)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,3S,5S)-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B12449220.png)
![N-Methyl-N-[4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12449221.png)
![2,2,2-Trifluoro-1-[2-(methylamino)cyclopenten-1-yl]ethanone](/img/structure/B12449229.png)




![4-(4-{[(4-Chlorophenyl)acetyl]amino}phenoxy)benzene-1,2-dicarboxylic acid](/img/structure/B12449260.png)


![1-Acetyl-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyridine-3-carbonitrile](/img/structure/B12449305.png)
![2,2'-[(3,4-Dimethoxyphenyl)methanediyl]bis(5,5-dimethylcyclohexane-1,3-dione)](/img/structure/B12449310.png)
![(3,4-Dihydro-2H-benzo[b][1,4]oxazin-7-yl)methanol](/img/structure/B12449315.png)
